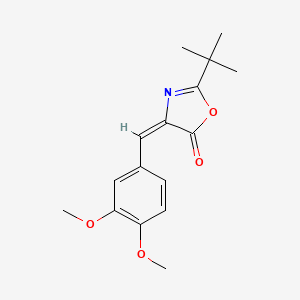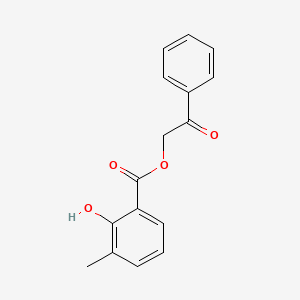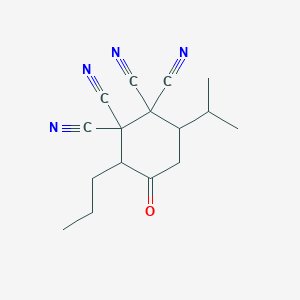
4-(4'-nitrobiphenyl-4-yl)-2-(3-nitrophenyl)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-2-(3-NITROPHENYL)-4-PHENYL-1H-IMIDAZOLE: is a complex organic compound characterized by the presence of multiple aromatic rings and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-2-(3-NITROPHENYL)-4-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method involves the nitration of biphenyl compounds followed by the formation of imidazole rings through cyclization reactions. The reaction conditions often require the use of strong acids, such as concentrated sulfuric acid, and high temperatures to facilitate the nitration process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino groups.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Aromatic substitution reactions can occur, where the nitro groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-2-(3-NITROPHENYL)-4-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the activity of target molecules. Additionally, the aromatic rings can facilitate π-π interactions with other aromatic compounds, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
4-Nitrophenol: A simpler compound with a single nitro group and phenol ring.
4’-Nitro-1,1’-Biphenyl-4-Carboxylate: A compound with similar biphenyl and nitro group structures but different functional groups.
Uniqueness: 5-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-2-(3-NITROPHENYL)-4-PHENYL-1H-IMIDAZOLE is unique due to its multiple nitro groups and the presence of an imidazole ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C27H18N4O4 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
2-(3-nitrophenyl)-5-[4-(4-nitrophenyl)phenyl]-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C27H18N4O4/c32-30(33)23-15-13-19(14-16-23)18-9-11-21(12-10-18)26-25(20-5-2-1-3-6-20)28-27(29-26)22-7-4-8-24(17-22)31(34)35/h1-17H,(H,28,29) |
Clave InChI |
UYFKFULCISMLQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14949424.png)


![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)

![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide](/img/structure/B14949495.png)

